

4-Bromo-6-methylbenzo[d]thiazole-2-thiol vs. other enzyme inhibitors

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Compound of Interest

Compound Name: 4-Bromo-6-methylbenzo[d]thiazole-2-thiol

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A Comparative Guide to **4-Bromo-6-methylbenzo[d]thiazole-2-thiol** and Other Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **4-Bromo-6-methylbenzo[d]thiazole-2-thiol** in the context of other enzyme inhibitors. Direct experimental data on the specific enzyme inhibitory activity of **4-Bromo-6-methylbenzo[d]thiazole-2-thiol** is not readily available in public literature. However, the benzothiazole-2-thiol scaffold is a recognized pharmacophore known to exhibit inhibitory activity against several enzyme classes, notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal Kinase (JNK).

This document will, therefore, compare the known activities of representative benzothiazole-2-thiol derivatives with established inhibitors of VEGFR-2 and JNK, providing a valuable resource for researchers interested in the potential of this compound class.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the inhibitory potency (IC₅₀ values) of various compounds against their target enzymes.

Table 1: Comparison of VEGFR-2 Inhibitors

Compound Class	Compound Name/Identifier	Target Enzyme	IC50 (nM)	Notes
Benzothiazole Derivative	Compound 11	VEGFR-2	190	A novel piperazinylquinoxaline-based derivative.[1]
Benzothiazole Derivative	Compound 46j	VEGFR-2	81	A thiazolidine-2,4-dione hybrid. [2]
Benzothiazole Derivative	Compound 49a	VEGFR-2	116	A thiazolidine-2,4-dione hybrid. [2]
Multi-targeted Kinase Inhibitor	Sorafenib	VEGFR-2	80	Reference drug. [1]
Multi-targeted Kinase Inhibitor	Apatinib (Rivoceranib)	VEGFR-2	1	Also inhibits Ret, c-Kit, and c-Src. [3]
Multi-targeted Kinase Inhibitor	Cabozantinib (XL184)	VEGFR-2	0.035	Also inhibits c-Met, Ret, Kit, and others.[3]
Multi-targeted Kinase Inhibitor	Vandetanib	VEGFR-2	40	Also inhibits VEGFR3 and EGFR.[3]
Multi-targeted Kinase Inhibitor	Ponatinib	VEGFR-2	1.5	Also inhibits Abl, PDGFR α , FGFR1, and Src. [3]

Table 2: Comparison of JNK Inhibitors

Compound Class	Compound Name/Identifier	Target Enzyme	IC50 (nM)	Notes
Benzothiazole Derivative	2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole	JNK	1800 (Lantha screen)	Also shows activity in pepJIPI DELFIA displacement assay (IC50 = 160 nM).[3]
4-Quinolone Derivative	Compound 15 (Roche)	JNK1/2/3	21/66/15	Selective against p38.[4]
Aminopyridine Derivative	Compound 23 (Abbott)	JNK1	750	Competitive and reversible ATP-binding site inhibitor.[4]
4-Anilinopyrimidine Derivative	Compound 21 (Abbott)	JNK1	-	Selective for JNK1 over p38 and ERK2.[4]
Fragment-based Inhibitor	Cyclopropyl[(3R)-3-({4-[6-hydroxy-2-(naphthalen-2-yl)-1H-benzimidazol-1-yl]pyrimidin-2-yl}amino)piperidin-1-yl]methanone	JNK3	27.7	High binding affinity (Kd = 46 nM).[5]

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below.

VEGFR-2 Kinase Assay Protocol

This protocol is adapted from a generic luminescence-based kinase assay format.

Objective: To determine the in vitro inhibitory activity of a test compound against VEGFR-2 kinase.

Materials:

- Recombinant human VEGFR-2 kinase
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP solution
- Substrate (e.g., Poly(Glu, Tyr) 4:1)
- Test compound (dissolved in DMSO)
- Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
- White, opaque 96-well or 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
- Reaction Setup:
 - Add the diluted test compound or vehicle (for control wells) to the wells of the assay plate.
 - Add the VEGFR-2 enzyme to each well, except for the "no enzyme" control wells.
 - Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

- Detection:
 - After incubation, add the luminescence-based detection reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction and measures the remaining ATP.
 - Incubate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis:
 - The signal is inversely proportional to the kinase activity.
 - Calculate the percent inhibition for each compound concentration relative to the vehicle control.
 - Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

JNK Activity Assay Protocol

This protocol describes a common method for measuring JNK activity using an immunoprecipitation-based kinase assay.

Objective: To measure the inhibitory effect of a compound on JNK activity in cell lysates.

Materials:

- Cell culture reagents
- Cell lysis buffer
- JNK-specific antibody
- Protein A/G beads
- Kinase assay buffer

- Recombinant c-Jun protein (substrate)
- ATP solution
- Test compound (dissolved in DMSO)
- SDS-PAGE and Western blotting reagents
- Phospho-c-Jun specific antibody

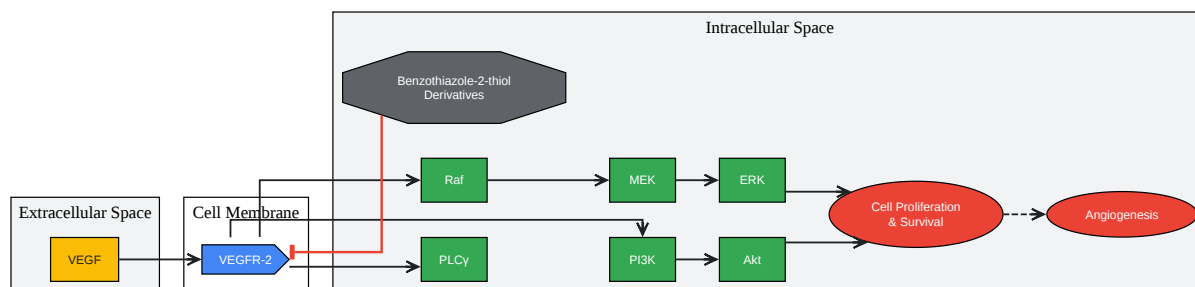
Procedure:

- Cell Treatment and Lysis:
 - Treat cultured cells with a JNK-activating stimulus (e.g., UV radiation, anisomycin) in the presence or absence of the test compound.
 - Lyse the cells and quantify the protein concentration of the lysates.
- Immunoprecipitation:
 - Incubate the cell lysates with a JNK-specific antibody to form an antibody-kinase complex.
 - Add Protein A/G beads to pull down the complex.
 - Wash the beads to remove non-specifically bound proteins.
- Kinase Reaction:
 - Resuspend the beads in kinase assay buffer containing the test compound or vehicle.
 - Add the c-Jun substrate and ATP to start the reaction.
 - Incubate at 30°C for a specified time (e.g., 30 minutes).
- Termination and Sample Preparation:
 - Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

- Centrifuge to pellet the beads and collect the supernatant.
- Western Blot Analysis:
 - Separate the proteins in the supernatant by SDS-PAGE and transfer them to a membrane.
 - Probe the membrane with a phospho-c-Jun specific antibody to detect the phosphorylated substrate.
 - Use a secondary antibody and a suitable detection system to visualize the bands.
- Data Analysis:
 - Quantify the band intensities to determine the level of c-Jun phosphorylation.
 - Compare the phosphorylation levels in the presence of the test compound to the vehicle control to determine the percent inhibition.
 - Calculate the IC50 value from a dose-response curve.

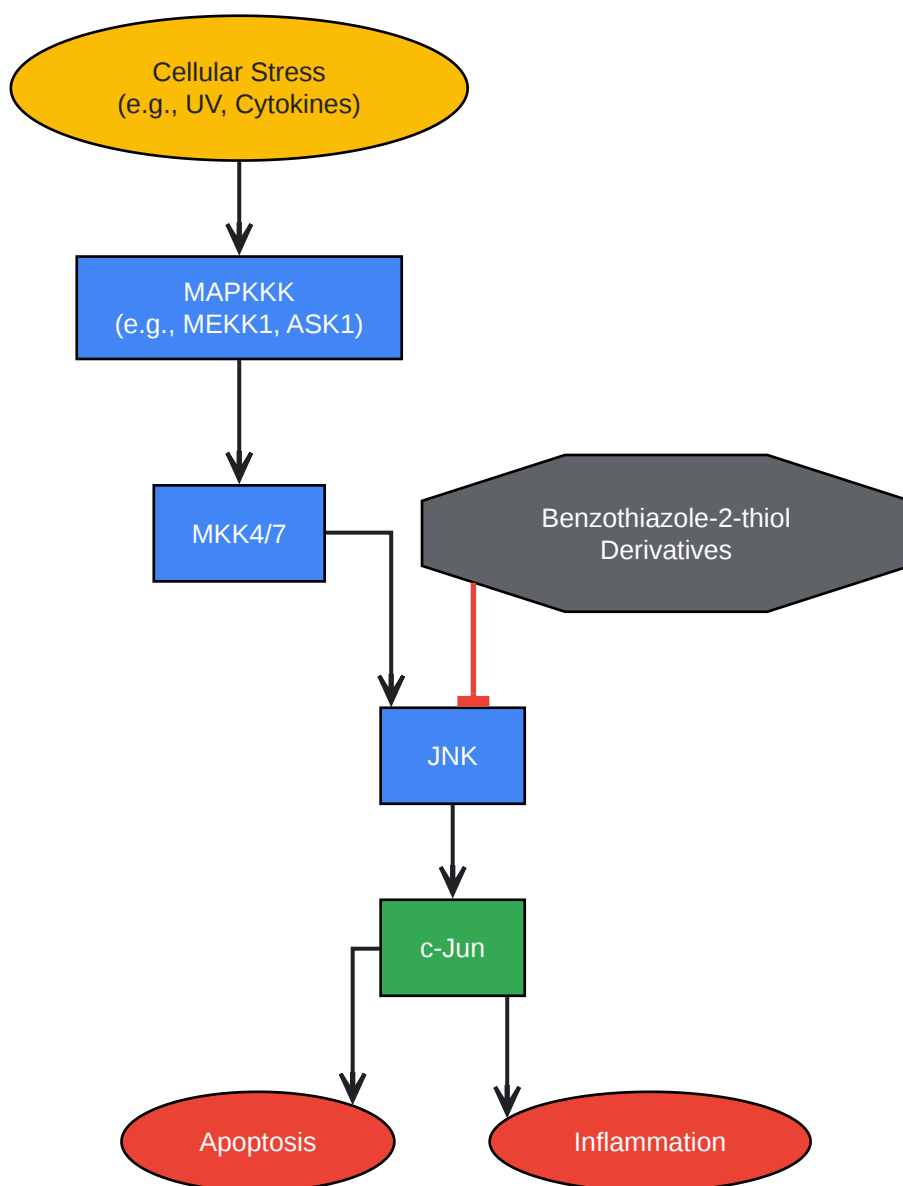
Signaling Pathway and Workflow Diagrams

The following diagrams illustrate relevant biological pathways and experimental workflows.



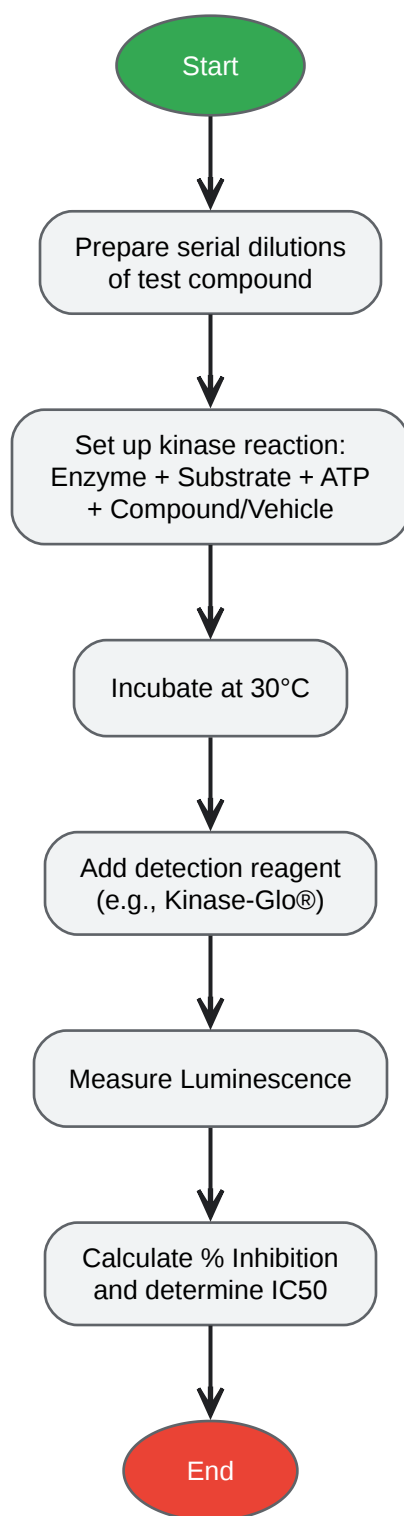
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Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.



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Caption: Overview of the JNK signaling cascade and point of inhibition.



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Caption: General workflow for a luminescence-based kinase inhibition assay.

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